molecular formula C9H8N2O2 B7764535 5-Phenylhydantoin CAS No. 27534-86-7

5-Phenylhydantoin

Cat. No. B7764535
CAS RN: 27534-86-7
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
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Patent
US06235910B1

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]([NH2:12])=[O:11].S(=O)(=O)(O)O.CN1CCC[C:20]1=[O:24]>[Pd](Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-].[Li+]>[C:2]1([CH:1]2[NH:12][C:10](=[O:11])[NH:9][C:20]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.017 g
Type
catalyst
Smiles
[Pd](Br)Br
Name
Quantity
0.033 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Br-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 12 hours, the solvent is removed in vacuo
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06235910B1

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]([NH2:12])=[O:11].S(=O)(=O)(O)O.CN1CCC[C:20]1=[O:24]>[Pd](Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-].[Li+]>[C:2]1([CH:1]2[NH:12][C:10](=[O:11])[NH:9][C:20]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.017 g
Type
catalyst
Smiles
[Pd](Br)Br
Name
Quantity
0.033 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Br-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 12 hours, the solvent is removed in vacuo
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.